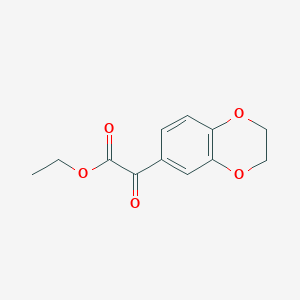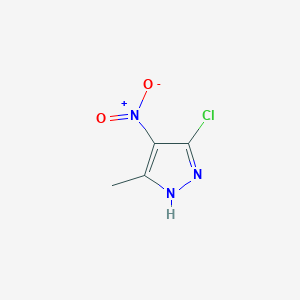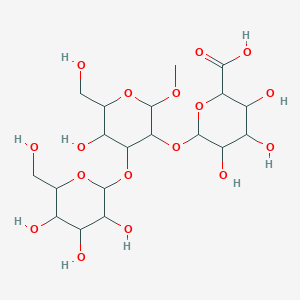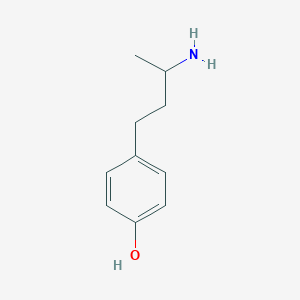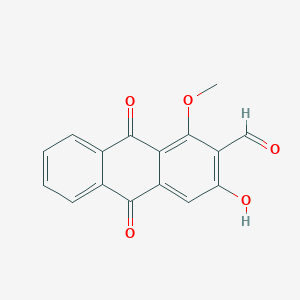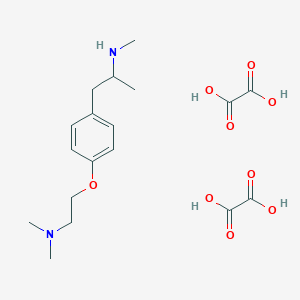
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBA and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of DMBA involves its ability to damage DNA. DMBA is metabolized by the liver to form reactive intermediates, which can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Effets Biochimiques Et Physiologiques
DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and DNA damage. DMBA has also been shown to affect the expression of various genes involved in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMBA in lab experiments is its ability to induce cancer in experimental animals. This makes it a valuable tool for studying the mechanisms of carcinogenesis. However, one of the limitations of using DMBA is its toxicity. DMBA can be toxic to both animals and humans, making it important to handle with care.
Orientations Futures
There are several future directions for research involving DMBA. One area of research is to study the mechanisms of DMBA-induced carcinogenesis in more detail. Another area of research is to develop new drugs that can target the effects of DMBA on DNA. Additionally, there is a need for further research on the toxicity of DMBA and its potential effects on human health.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer research. DMBA is synthesized using a specific method and has a mechanism of action that involves its ability to damage DNA. While DMBA has advantages for lab experiments, it also has limitations due to its toxicity. Further research is needed to fully understand the potential applications and limitations of DMBA.
Méthodes De Synthèse
The synthesis of DMBA involves the reaction between 3,4-dimethoxyphenethylamine and 2-(dimethylamino) ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using recrystallization. The final product obtained is DMBA ethanedioate (1:2).
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMBA is in the field of cancer research. DMBA has been shown to induce cancer in experimental animals, making it a valuable tool for studying the mechanisms of carcinogenesis. DMBA is also used to induce mammary tumors in rats, which can be used to study breast cancer.
Propriétés
Numéro CAS |
126002-18-4 |
|---|---|
Nom du produit |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) |
Formule moléculaire |
C18H28N2O9 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C14H24N2O.2C2H2O4/c1-12(15-2)11-13-5-7-14(8-6-13)17-10-9-16(3)4;2*3-1(4)2(5)6/h5-8,12,15H,9-11H2,1-4H3;2*(H,3,4)(H,5,6) |
Clé InChI |
PLWWFUGIHYPJCK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Synonymes |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedi oate (1:2) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



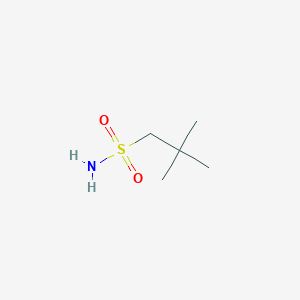

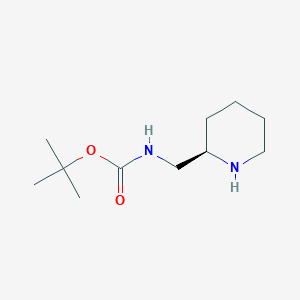




![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

